DL-Aspartic acid, 3-methylene-, also known as β-methylene-DL-aspartic acid, is a derivative of aspartic acid that exhibits unique biochemical properties. This compound is characterized by the presence of a methylene group at the beta position relative to the carboxylic acid functional group. It plays a significant role in various biochemical pathways and has garnered interest for its potential applications in scientific research, particularly in neurobiology and metabolic studies.
DL-Aspartic acid, 3-methylene- can be synthesized through various chemical methods, primarily involving modifications of aspartic acid derivatives. The compound is not typically found in nature but can be produced in laboratory settings using specific synthetic routes.
This compound falls under the category of amino acids, specifically classified as a non-proteinogenic amino acid. It is categorized as an antimetabolite, which means it can interfere with normal metabolic processes.
The synthesis of DL-Aspartic acid, 3-methylene- can be achieved through several methods:
The reactions often require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product. The choice of solvents and reagents is crucial for optimizing the reaction pathways.
DL-Aspartic acid, 3-methylene- has a molecular formula of CHNO. The structural representation includes:
The molecular weight is approximately 145.13 g/mol. The compound's stereochemistry can influence its biological activity, particularly its interaction with receptors and enzymes.
DL-Aspartic acid, 3-methylene- participates in several chemical reactions:
The reactivity of this compound can be attributed to its functional groups, which allow for nucleophilic attacks and electrophilic substitutions under appropriate conditions.
The mechanism by which DL-Aspartic acid, 3-methylene- exerts its effects primarily involves:
Research indicates that this compound may influence levels of neurotransmitters such as glutamate, which is critical for synaptic plasticity and cognitive functions .
DL-Aspartic acid, 3-methylene- has several applications in scientific research:
Racemization constitutes a fundamental process for the interconversion between enantiomers of chiral molecules like aspartic acid. For DL-aspartic acid derivatives, including 3-methylene variants, this process occurs through distinct enzymatic and non-enzymatic pathways with significant implications for synthesis and biological function.
Non-Enzymatic Mechanisms: Under physiological conditions, aspartic acid undergoes spontaneous racemization primarily via a base-catalyzed abstraction of the α-proton, forming a planar carbanion intermediate. The reprotonation of this intermediate occurs with equal probability from either face, leading to racemization [7]. This process exhibits strong pH dependence, accelerating dramatically under alkaline conditions (pH > 7) where hydroxide ions facilitate proton abstraction. Elevated temperature further accelerates racemization rates according to Arrhenius kinetics. In peptides, aspartate residues (particularly within Asp-Gly, Asp-Ser, or Asp-Ala sequences) are exceptionally prone to racemization due to the formation of a succinimide intermediate. This five-membered cyclic structure readily opens to yield either the native L-aspartyl peptide or the racemized D-aspartyl isomer, alongside β-linked isoforms [5]. The half-life for aspartate racemization in proteins at 37°C is estimated at several hundred days, contributing significantly to age-related protein damage [7].
Enzymatic Mechanisms: Specific enzymes called racemases catalyze the stereoinversion of aspartic acid enantiomers. These pyridoxal 5'-phosphate (PLP)-dependent enzymes utilize a two-base mechanism. PLP forms a Schiff base with the amino group of L-aspartate, stabilizing the resulting carbanion after α-proton removal. A conserved active-site lysine residue then donates a proton to the opposite face of this carbanion, generating D-aspartate [1]. Bacterial aspartate racemases (e.g., those in E. coli or Lactobacillus spp.) often display broad substrate specificity, potentially accommodating 3-methylene-aspartate analogs. These enzymes operate near the diffusion-controlled limit, achieving racemization rates millions of times faster than non-enzymatic pathways under similar conditions [1]. This catalytic efficiency is crucial in bacterial peptidoglycan biosynthesis, where D-aspartate is incorporated.
Table 1: Factors Influencing Aspartate Racemization Mechanisms
Factor | Non-Enzymatic Impact | Enzymatic Impact | Key References |
---|---|---|---|
pH | Exponential increase in rate above pH 7 | Optimal activity within physiological pH range (6-8) | [5] [7] |
Temperature | Significant acceleration (Q₁₀ ~2-3) | Moderate acceleration within physiological limits | [6] [7] |
Sequence Context (Peptides) | Dramatic acceleration at Asp-X sites (X=Gly, Ser, Ala) | Substrate specificity varies (some act on free AA only) | [5] [7] |
Metal Ions | Cu²⁺, Fe³⁺ can catalyze via redox or Lewis acid mechanisms | Often require Mg²⁺ or other divalent cations for activity | [1] [6] |
Ionic Strength | Moderate effects | Can influence enzyme stability and substrate binding | [1] |
Biological and Industrial Implications: Non-enzymatic aspartate racemization contributes to the molecular aging of long-lived proteins (e.g., tooth dentin, eye lens crystallins, myelin basic protein). Accumulation of D-aspartate correlates with tissue age and functional decline, serving as a biomarker in forensic and archaeological sciences [7]. Industrially, controlled chemical racemization (e.g., using acetic anhydride or basic conditions) is employed to regenerate racemic mixtures from enantiopure streams, enabling dynamic kinetic resolution processes [1]. Conversely, enzymatic racemization enables the in situ recycling of unwanted enantiomers within biocatalytic cascades designed for the production of single enantiomers. Understanding the interplay between these mechanisms is vital for designing stable peptide therapeutics and optimizing synthetic routes to DL-3-methylene-aspartate derivatives [5].
Achieving precise stereochemical control during the synthesis of DL-3-methylene-aspartate analogs necessitates sophisticated heterogeneous catalytic strategies. These approaches leverage the tunable surfaces of solid catalysts to direct enantioselectivity through spatial constraints and targeted molecular interactions.
Ligand Design and Noncovalent Interactions: Modern chiral ligands incorporate structural motifs designed to engage substrates via hydrogen bonding, π-π stacking, or ion pairing within the metal coordination sphere. Ligands like BaryPhos exemplify this, featuring bulky substituents for steric control and hydrogen-bond donors (e.g., tethered hydroxyl groups) that preorganize substrates near the catalytic metal center. In Suzuki-Miyaura couplings relevant to aspartate precursor synthesis, BaryPhos enables the formation of tetra-ortho-substituted biaryls with enantiomeric excess (ee) >90%, far surpassing ligands lacking H-bonding capability (e.g., iPr-BIDIME, ee=45%) [2]. Computational docking studies reveal that optimal positioning of the substrate carbonyl group near the catalytic site (facilitated by residues like Trp289) is critical for high regioselectivity and enantioselectivity in transformations such as the Baeyer-Villiger oxidation of levulinates [8].
Surface Modification and Confinement Effects: The stereochemical outcome of reactions on heterogeneous catalysts (e.g., supported metals, zeolites, or metal-organic frameworks - MOFs) is profoundly influenced by pore architecture and surface chirality. Confinement within chiral nanopores (e.g., in cinchona-modified Pt/Al₂O₃ or MOFs with chiral linkers) restricts substrate orientation, favoring one enantiomeric transition state. For aspartate derivatives, modifying mesoporous silica (e.g., MCM-41, SBA-15) with chiral auxiliaries like (R)-1-(1-naphthyl)ethylamine creates stereoselective environments. The Michael addition of amines to fumarate esters—a key route to N-substituted aspartates—shows significantly enhanced ee (up to 80%) on such surfaces compared to homogeneous catalysis [4]. Surface acidity/basicity also plays a role; basic sites promote enolization and racemization, while acidic sites can stabilize specific protonation states conducive to asymmetric induction.
Table 2: Heterogeneous Catalytic Systems for Aspartate Derivative Synthesis
Catalyst System | Reaction | Key Stereocontrol Feature | Reported ee/Selectivity | Reference Context |
---|---|---|---|---|
Pd/BaryPhos (Supported) | Suzuki-Miyaura Coupling | H-bonding to aldehyde substrate | >90% ee | [2] |
Cu(II)-Chiral MOF | Amination of Quinolones/Pyridones | Confinement within chiral pores + H-bonding | >95% ee | [2] |
Ru-Porphyrin/Tricyclic Ligand | C-H Functionalization | Distal H-bonding site preorganizes substrate | High regio-/enantioselectivity | [2] |
Modified Mesoporous Silica | Michael Addition (Amine + Fumarate) | Surface-tethered chiral amine auxiliaries | Up to 80% ee | [4] |
Ni/Chiral Diamine (Zeolite) | Asymmetric Hydrogenation | Chiral environment within zeolite cage | Moderate to High ee | General Principle |
Catalyst Engineering Strategies: Enhancing stereoselectivity involves deliberate engineering:
Biocatalysis offers unparalleled precision for the synthesis of enantiopure aspartate derivatives, leveraging the innate stereoselectivity of enzymes and engineered microbial cells. Strategies focus on de novo biosynthesis, kinetic resolution, and dynamic kinetic resolution (DKR) to access both D- and L- forms of 3-methylene-aspartate analogs.
Enzyme Engineering and Novel Biocatalysts: Aspartase (L-aspartate ammonia lyase, EC 4.3.1.1) remains the cornerstone for L-aspartate production. It catalyzes the highly stereoselective amination of fumarate to L-aspartate. Engineering aspartase for enhanced stability and activity toward non-natural substrates like 3-methylene-fumarate is a key strategy. This involves directed evolution and rational design targeting the active site (e.g., residues involved in substrate binding and ammonium ion coordination). For D-aspartate, D-aspartate ammonia lyase or engineered amino acid racemases with shifted enantioselectivity are employed [1]. Beyond ammonia lyases, Baeyer-Villiger Monooxygenases (BVMOs) demonstrate significant potential. Enzymes like the one from Acinetobacter radioresistens (Ar-BVMO) exhibit regioselectivity in oxidizing alkyl levulinates to 3-acetoxypropionates (3-APs), precursors to 3-hydroxypropionic acid (3-HP), which can be funneled into aspartate derivative pathways. Ar-BVMO shows 4-fold higher catalytic efficiency (kcat/KM) and superior regioselectivity (4:1 desired product) for butyl levulinate compared to methyl or ethyl analogs, attributed to better substrate fit and productive interactions (e.g., with Trp289) within its active site [8].
Whole-Cell Biotransformations and Fermentation: Utilizing whole microbial cells as biocatalysts leverages cofactor regeneration systems (NAD(P)H, ATP) and multi-enzyme pathways, enabling complex syntheses. Escherichia coli cells overexpressing Ar-BVMO achieved 85% conversion of butyl levulinate to butyl 3-AP within 9 hours, significantly outperforming purified enzyme systems by avoiding costly cofactor addition [8]. For de novo biosynthesis, metabolic engineering redirects carbon flux:
Lignocellulosic Feedstocks: Sustainable production utilizes cellulose-derived substrates. Microwave-assisted alcoholysis of pulp yields butyl levulinate (92.7% selectivity), which Ar-BVMO in E. coli lysates directly converts to 3-AP precursors without purification—demonstrating a viable chemoenzymatic route [8]. Challenges like substrate solubility are overcome by cell lysates or permeabilized cells.
Table 3: Biocatalytic Systems for Aspartate Derivative Synthesis
Biocatalyst | Substrate | Product | Yield/Conversion | Enantioselectivity | Key Advantage |
---|---|---|---|---|---|
Aspartase (Immobilized E. coli) | Fumarate + NH₄⁺ | L-Aspartic Acid | >99% (Column Reactor) | >99% ee L | High productivity (100 tons/month) [1] [3] |
L-Aspartate β-Decarboxylase (P. dacunhae) | L-Aspartic Acid | D-Aspartic Acid | High yield | >99% ee D | Enantioselective deamination [1] |
Ar-BVMO (E. coli whole cells) | Butyl Levulinate | Butyl 3-AP (3-HP Precursor) | 85% (9h) | N/A (Achiral Product) | Cofactor regeneration, no purification [8] |
Engineered Racemase + Hydantoinase | Hydantoins | D- or L-Amino Acids | High | >99% ee | DKR potential [1] |
Metabolically Engineered E. coli | Glucose/Glycerol | L-Aspartic Acid | ~100 g/L (Fed-Batch) | >99% ee L | Renewable feedstocks |
Overcoming Biocatalytic Challenges: Key strategies address limitations in aspartate derivative biocatalysis:
These advanced biocatalytic methods provide efficient, sustainable routes to enantiopure aspartic acid derivatives, including complex 3-methylene analogs, crucial for pharmaceuticals and specialty chemicals.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7